molecular formula C8H4FNO3 B1313043 7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 321-50-6

7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1313043
Key on ui cas rn: 321-50-6
M. Wt: 181.12 g/mol
InChI Key: JEVWCMDHSLNNDR-UHFFFAOYSA-N
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Patent
US08952021B2

Procedure details

To a stirred solution of 2-amino-4-fluoro benzoic acid (L) (1.15 g, 7.40 mmol) in anhydrous acetonitrile (8 mL) at 55° C. were simultaneously added anhydrous pyridine (1.2 mL, 15 mmol) and a solution of triphosgene (0.73 g, 2.5 mmol) in anhydrous CH2Cl2 (5 mL) via syringe over a period of 15-20 minutes. After the addition was completed, the reaction mixture was stirred at 55° C. for another 2 hours. Much solid precipitated out. The solvent was distilled off. After cooling down to room temperature, water was added and the solid was filtered off, washed with water, followed by chilled CH2Cl2. The solid was dried under vacuum to give 7-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (M) as grayish solid. Yield: 1.02 g (76%).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0.73 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N1C=CC=CC=1.Cl[C:19](Cl)([O:21]C(=O)OC(Cl)(Cl)Cl)Cl>C(#N)C.C(Cl)Cl>[F:11][C:9]1[CH:8]=[CH:7][C:3]2[C:4](=[O:6])[O:5][C:19](=[O:21])[NH:1][C:2]=2[CH:10]=1

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)F
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.73 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 55° C. for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 55° C.
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Much solid precipitated out
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
ADDITION
Type
ADDITION
Details
water was added
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
by chilled CH2Cl2
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=CC2=C(NC(OC2=O)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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